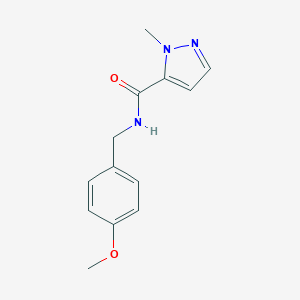
N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as MAB-CHMINACA, is a synthetic cannabinoid that was first identified in 2014. It is structurally similar to other synthetic cannabinoids and acts on the same receptors in the brain as the psychoactive component of marijuana, delta-9-tetrahydrocannabinol (THC). MAB-CHMINACA has gained popularity as a recreational drug due to its potent psychoactive effects, but it also has potential applications in scientific research.
作用机制
N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide acts on the CB1 receptor in the brain, which is involved in the regulation of various physiological and behavioral processes. When N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This can result in a range of effects, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide are similar to those of other synthetic cannabinoids and THC. These effects can include changes in heart rate, blood pressure, and body temperature, as well as alterations in mood, perception, and cognition. N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide has also been shown to have neurotoxic effects in some studies, which may be related to its high potency and affinity for the CB1 receptor.
实验室实验的优点和局限性
One advantage of using N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its high potency and affinity for the CB1 receptor. This makes it a useful tool for studying the effects of synthetic cannabinoids on the brain and behavior. However, its potent psychoactive effects also pose a risk to researchers and must be handled with care. Additionally, the use of N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments may not accurately reflect the effects of other synthetic cannabinoids or THC, as each compound has unique pharmacological properties.
未来方向
There are several future directions for research involving N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide. One area of interest is the potential therapeutic applications of synthetic cannabinoids, including the treatment of pain, inflammation, and neurological disorders. Another direction is the development of safer and more effective synthetic cannabinoids that can be used in medical settings. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide and other synthetic cannabinoids on the brain and behavior.
合成方法
N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide can be synthesized using a variety of methods, including chemical reactions and enzymatic processes. One common method involves the reaction of 5-fluoro-ADB with 4-methoxybenzylamine in the presence of a palladium catalyst. The resulting intermediate is then reacted with 1-methyl-1H-pyrazole-5-carboxylic acid to yield N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide.
科学研究应用
N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide has been used in scientific research to study the effects of synthetic cannabinoids on the brain and behavior. Studies have shown that N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide has a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of THC. This makes it a useful tool for studying the role of the CB1 receptor in various physiological and behavioral processes.
属性
产品名称 |
N-(4-methoxybenzyl)-1-methyl-1H-pyrazole-5-carboxamide |
|---|---|
分子式 |
C13H15N3O2 |
分子量 |
245.28 g/mol |
IUPAC 名称 |
N-[(4-methoxyphenyl)methyl]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H15N3O2/c1-16-12(7-8-15-16)13(17)14-9-10-3-5-11(18-2)6-4-10/h3-8H,9H2,1-2H3,(H,14,17) |
InChI 键 |
MFTIJKQEERCFMK-UHFFFAOYSA-N |
SMILES |
CN1C(=CC=N1)C(=O)NCC2=CC=C(C=C2)OC |
规范 SMILES |
CN1C(=CC=N1)C(=O)NCC2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B214162.png)
![2,4-Dichloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B214163.png)
![{1,5-Bisnitro-6-methyl-3-azabicyclo[3.3.1]non-6-en-3-yl}acetic acid](/img/structure/B214166.png)
![(2E)-3-(furan-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B214169.png)
![Methyl 4-(aminocarbonyl)-5-[(3,4-dichlorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B214170.png)
![1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B214172.png)
![1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B214174.png)
![1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B214176.png)
![1-(2-Fluoro-benzyl)-4-(7-methoxy-benzo[1,3]dioxol-5-ylmethyl)-piperazine](/img/structure/B214177.png)


![4-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}-2-(2-furyl)quinoline](/img/structure/B214186.png)

